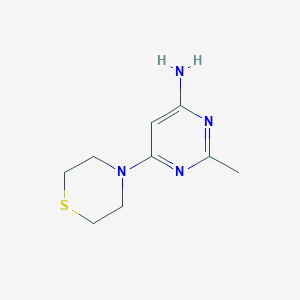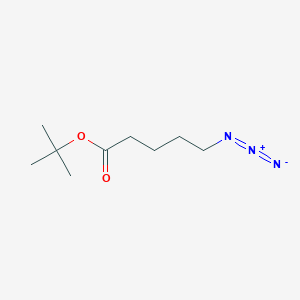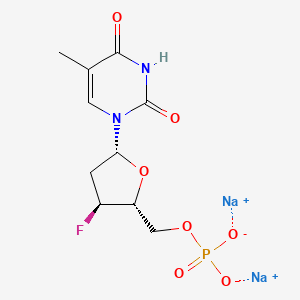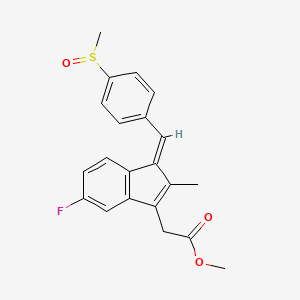![molecular formula C4H10N4O B15293935 [Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
[Bis(Methylamino)methylidene]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(Methylamino)methylidene]urea is a chemical compound with the molecular formula C4H10N4O and a molecular weight of 130.15 g/mol. It is used as a reagent in the synthesis of copper (II) complexes with anionic amidinourea
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(Methylamino)methylidene]urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for both laboratory and industrial production. The reaction conditions involve mild temperatures and straightforward filtration or extraction procedures to obtain the desired product with high chemical purity .
Industrial Production Methods
Industrial production methods for this compound typically involve the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economic and environmental considerations, aiming to develop resource-efficient and environmentally friendly production processes .
Análisis De Reacciones Químicas
Types of Reactions
[Bis(Methylamino)methylidene]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or other nucleophiles.
The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted urea compounds.
Aplicaciones Científicas De Investigación
[Bis(Methylamino)methylidene]urea has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of copper (II) complexes with anionic amidinourea.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which [Bis(Methylamino)methylidene]urea exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with molecular targets and pathways in biological systems, leading to various biochemical and physiological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the metal ions it complexes with.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to [Bis(Methylamino)methylidene]urea include:
N-Substituted Ureas: These compounds have one of the nitrogen atoms substituted with an alkyl or aryl group.
Cimetidine Amide Dihydrochloride: A compound with a similar urea structure used in pharmaceutical applications.
Uniqueness
What sets this compound apart from similar compounds is its specific ability to form stable complexes with copper (II) ions and its use in the synthesis of anionic amidinourea complexes. This unique property makes it particularly valuable in certain chemical and industrial applications.
Propiedades
IUPAC Name |
(N,N'-dimethylcarbamimidoyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O/c1-6-4(7-2)8-3(5)9/h1-2H3,(H4,5,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRKJLYCWDGEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)





![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
